molecular formula C23H26BrN7O2 B11557327 4-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11557327
M. Wt: 512.4 g/mol
InChI Key: IZWWLHXXRMAQLX-AFUMVMLFSA-N
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Description

4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Functional Group Introduction:

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with a hydrazine compound under acidic or basic conditions.

    Morpholine Addition: The morpholine group is introduced through a substitution reaction, typically using morpholine and a suitable leaving group on the triazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and hydrazone groups.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Material Science: Its unique structure could be explored for the development of novel materials with specific properties.

Biology

    Drug Development: The compound’s potential biological activity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Therapeutic Agents: Research may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Diagnostic Tools: The compound could be utilized in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: It may be investigated for use as a pesticide or herbicide.

    Polymer Science: The compound’s functional groups can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone linkage and triazine core may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • 4-[(2E)-2-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • 4-[(2E)-2-[(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, in particular, may influence its interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C23H26BrN7O2

Molecular Weight

512.4 g/mol

IUPAC Name

2-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4-N-(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26BrN7O2/c1-15-4-5-16(2)19(12-15)26-21-27-22(29-23(28-21)31-8-10-33-11-9-31)30-25-14-17-6-7-20(32-3)18(24)13-17/h4-7,12-14H,8-11H2,1-3H3,(H2,26,27,28,29,30)/b25-14+

InChI Key

IZWWLHXXRMAQLX-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)OC)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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